Uroporphyrin I dihydrochloride

Catalog No.
S1906511
CAS No.
68929-06-6
M.F
C40H40Cl2N4O16
M. Wt
903.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uroporphyrin I dihydrochloride

CAS Number

68929-06-6

Product Name

Uroporphyrin I dihydrochloride

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Molecular Formula

C40H40Cl2N4O16

Molecular Weight

903.7 g/mol

InChI

InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H

InChI Key

PCBBNDJUGHWSIE-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CC(=O)O)CCC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl

Photosensitizer in Photodynamic Therapy (PDT)

Uroporphyrin I dihydrochloride exhibits photosensitizing properties. When exposed to light of specific wavelengths, Uro can generate reactive oxygen species (ROS) that damage nearby cells. This characteristic makes it a potential candidate for PDT, a treatment modality that utilizes light and a photosensitizer to target and destroy diseased cells. Researchers are investigating the use of Uro in PDT for various applications, including:

  • Cancer treatment: Studies suggest that Uroporphyrin I dihydrochloride can be effective in killing cancer cells upon light activation. Researchers are exploring its use in PDT for treating different types of cancers [1].

Source

[1] Porphyrins in Tumor Phototherapy ()

Important Note

Uroporphyrin I dihydrochloride is still under investigation for PDT applications. Further research is needed to determine its efficacy and safety compared to existing PDT agents.

Biochemical Research Tool

Uroporphyrin I dihydrochloride's well-defined structure and interaction with metal ions make it a valuable tool in biochemical research. Here are some examples:

  • Study of Heme Biosynthesis: Uroporphyrin I is an intermediate molecule in the heme biosynthesis pathway, the process by which cells produce heme, a crucial component of hemoglobin. Studying Uro can provide insights into this essential pathway and potential therapeutic targets for heme-related disorders [2].

Source

[2] Fluorescence Diagnosis and Photodynamic Therapy of Skin Diseases ()

  • Investigation of Metal-Porphyrin Interactions: Uroporphyrin can bind to various metal ions. Researchers utilize Uro to study the interactions between porphyrins and metals, which play a role in numerous biological processes [3].

Source

[3] Fortschritte der Chemie Organischer Naturstoffe / Progress in the Chemistry of Organic Natural Products ()

Uroporphyrin I dihydrochloride is a synthetic derivative of uroporphyrin, a type of porphyrin characterized by its complex cyclic structure. The compound has the chemical formula C₄₀H₄₀Cl₂N₄O₁₆ and is known for its unique luminescent properties when it reacts with oxygen, making it useful in various biochemical assays . Uroporphyrin I dihydrochloride features eight carboxylic acid groups that contribute to its solubility in water and its ability to chelate metal ions, which is crucial for its biological functions .

, primarily involving its carboxylic acid groups. It can undergo oxidation reactions, leading to the formation of reactive oxygen species. Additionally, it can react with metal ions, forming stable complexes that are significant in biological systems . The compound's ability to luminesce upon oxidation allows for its use in fluorescence-based assays for detecting oxidative stress in biological samples .

Uroporphyrin I dihydrochloride exhibits various biological activities, particularly in relation to its role in the biosynthesis of heme and chlorophyll. It is involved in cellular respiration and metabolic processes as a precursor to heme synthesis. The compound has been studied for its potential antioxidant properties, which may play a role in protecting cells from oxidative damage . Furthermore, it has been implicated in the mineralization processes of molluscan shells, where it may act as a cofactor during shell formation .

The synthesis of uroporphyrin I dihydrochloride can be achieved through several methods:

  • Oxidation of Uroporphyrinogen: Uroporphyrin I can be synthesized by the oxidation of uroporphyrinogen I or III using various oxidizing agents under controlled conditions.
  • Chemical Functionalization: The compound can also be produced through the functionalization of simpler porphyrins using organometallic reagents or electrophilic additions at specific positions on the porphyrin ring .
  • Extraction from Biological Sources: Uroporphyrin I has been identified in certain biological systems, such as mollusks, where it can be extracted and purified for further study .

Uroporphyrin I dihydrochloride has several applications across different fields:

  • Biochemical Assays: Due to its luminescent properties, it is used in assays to measure oxidative stress and antioxidant capacity in biological samples .
  • Research: It serves as a valuable reagent in studies related to porphyrin metabolism and heme synthesis.
  • Medical Diagnostics: The compound may be utilized in diagnostic tests for conditions related to porphyrin metabolism disorders.

Studies have shown that uroporphyrin I dihydrochloride interacts with various metal ions, enhancing its stability and altering its photophysical properties. These interactions are crucial for understanding how porphyrins function within biological systems and their potential therapeutic applications. Research indicates that these metal complexes can exhibit different biological activities compared to their free forms, highlighting the importance of metal coordination in their function .

Uroporphyrin I dihydrochloride shares structural similarities with other porphyrins but possesses unique characteristics due to its specific arrangement of functional groups. Here are some similar compounds:

Compound NameStructural FeaturesUnique Characteristics
HematoporphyrinContains four pyrrole ringsUsed in photodynamic therapy
Chlorophyll aContains a phytol side chainEssential for photosynthesis
Protoporphyrin IXSimilar ring structure but different side chainsPrecursor to heme; involved in hemoglobin synthesis
CoproporphyrinSimilar core structure but fewer carboxyl groupsIntermediate in heme biosynthesis

Uroporphyrin I dihydrochloride's distinct eight carboxylic acid groups set it apart from these compounds, influencing its solubility and reactivity.

Enzymatic Conversion from Hydroxymethylbilane

Uroporphyrinogen Synthase Catalysis Mechanisms

Uroporphyrinogen III synthase, also known as uroporphyrinogen III cosynthase, represents the fourth enzyme in the heme biosynthetic pathway and catalyzes the conversion of hydroxymethylbilane to uroporphyrinogen III [4] [6]. This enzyme exhibits remarkable catalytic properties, with purified human uroporphyrinogen III synthase demonstrating a specific activity exceeding 300,000 units per milligram and a Km value for hydroxymethylbilane ranging from 5 to 20 microM [7]. The enzyme functions optimally at pH 7.4 and displays sensitivity to various metal ions, being activated by sodium, potassium, magnesium, and calcium ions while being inhibited by cadmium, copper, mercury, and zinc ions [7].

The structural organization of uroporphyrinogen III synthase consists of two alpha/beta domains connected by a beta-ladder configuration, with the active site positioned between these domains [8] [9]. Crystal structure analysis reveals significant conformational flexibility between the domains, which appears crucial for the catalytic cycle [8] [10]. The enzyme adopts an elongated bi-lobed structure where variations in relative domain positions observed between crystallographically independent molecules indicate the presence of flexibility that facilitates substrate binding and product release [8].

The catalytic mechanism involves the asymmetrical cyclization of hydroxymethylbilane through a complex rearrangement process that includes the inversion of the final pyrrole unit (ring D) of the linear tetrapyrrole molecule [11] [6]. This transformation links ring D to ring A, generating the macrocyclic uroporphyrinogen III structure essential for all subsequent tetrapyrrole biosynthetic pathways [12]. The reaction proceeds through a sophisticated spiro-mechanism involving the formation of a spiropyrrolenine intermediate, which has been supported by inhibition studies using spirolactam derivatives [13] [14].

Non-Enzymatic Cyclization Pathways

In the absence of functional uroporphyrinogen III synthase, hydroxymethylbilane undergoes spontaneous non-enzymatic cyclization to form uroporphyrinogen I [15] [16]. This non-enzymatic pathway represents a critical branch point that leads to the formation of the physiologically inactive type I isomer series. The spontaneous cyclization occurs with a half-life of approximately 4 minutes under physiological conditions, resulting in the symmetric arrangement of acetate and propionate side chains in the AP-AP-AP-AP configuration characteristic of type I isomers [16].

The non-enzymatic conversion process involves the chemical ring closure of the linear tetrapyrrole without the sophisticated rearrangement mechanisms provided by the enzymatic pathway [17] [16]. This results in the formation of uroporphyrinogen I, which maintains the original sequence of side chains from the linear precursor rather than the rearranged pattern found in the type III isomer [15]. The spontaneous nature of this reaction means that any hydroxymethylbilane not immediately processed by uroporphyrinogen III synthase will inevitably convert to the type I isomer.

Studies utilizing carbon-13 spectroscopy and synthesis of labeled standards have definitively established that the intermediate released by porphobilinogen deaminase is indeed the unrearranged hydroxymethylbilane, which serves as substrate for both enzymatic and non-enzymatic cyclization pathways [16]. The competition between these pathways determines the ratio of type III to type I isomers produced, with the enzymatic pathway normally predominating under physiological conditions when sufficient active uroporphyrinogen III synthase is present [17].

Decarboxylation to Coproporphyrin Derivatives

Uroporphyrinogen Decarboxylase Function

Uroporphyrinogen decarboxylase catalyzes the fifth step in heme biosynthesis, converting both uroporphyrinogen I and uroporphyrinogen III to their corresponding coproporphyrin derivatives through the sequential removal of four carboxyl groups from acetate side chains [18] [19]. This enzyme demonstrates remarkable catalytic proficiency, with kinetic studies revealing distinct substrate preferences and mechanisms for the two isomers [20].

The enzyme exhibits significantly different kinetic parameters for uroporphyrinogen I versus uroporphyrinogen III substrates. For uroporphyrinogen I, the enzyme displays a Km of 38.1 ± 2.1 μM and Vmax of 4390 ± 99 nmol/h per mg, while for uroporphyrinogen III, the Km is 10.8 ± 1.1 μM and Vmax is 11175 ± 1194 nmol/h per mg [20]. These parameters indicate a higher affinity and greater catalytic efficiency for the type III isomer, which aligns with its role in the physiological heme biosynthetic pathway.

The decarboxylation mechanism involves a unique cofactor-free process that achieves one of the largest catalytic rate enhancements known in enzymology [21]. The enzyme enhances the rate of substrate decarboxylation by a factor of approximately 1.2 × 10¹⁷, corresponding to a catalytic proficiency that represents the largest recorded for any enzyme operating without cofactors [21]. The mechanism involves proton transfer from arginine residues to specific carbon centers, followed by decarboxylation and proton rearrangement steps [19].

Mechanistic Pathway Details

The decarboxylation process follows either an ordered or random pathway depending on substrate concentration. At low substrate concentrations, the reaction proceeds through sequential removal of carbon dioxide from the D, A, B, and C rings, while at higher substrate concentrations, a random pathway becomes operative [18]. The enzyme functions as a homodimer in solution and operates through a mechanism involving substrate protonation by arginine residues without requiring additional cofactors [18].

Crystal structure analysis reveals that the enzyme contains critical arginine residues (Arg37, Arg41, and Arg50) that participate in the catalytic mechanism through proton transfer and stabilization of reactive intermediates [19]. The first step involves proton transfer from Arg37 to the C2 center of ring D, which computational studies suggest is rate-limiting. This is followed by decarboxylation of the acetate moiety and regeneration of the protonated arginine residue through a complex proton transfer network [19].

The products of uroporphyrinogen decarboxylase activity, coproporphyrinogen I and III, follow divergent metabolic fates. Coproporphyrinogen III continues through the heme biosynthetic pathway toward the formation of protoporphyrin IX and ultimately heme. In contrast, coproporphyrinogen I represents a metabolic dead end that cannot be further processed by subsequent enzymes in the heme pathway, leading to its accumulation and excretion [18] [5].

Pathological Accumulation Mechanisms

Enzyme Deficiency-Induced Isomer Imbalance

Deficiencies in uroporphyrinogen III synthase activity result in profound alterations in porphyrin isomer ratios, leading to the pathological accumulation of type I isomers. In congenital erythropoietic porphyria, uroporphyrinogen III synthase activity is reduced to less than 26% of normal levels, causing a dramatic shift toward type I isomer production [5] [22]. This enzyme deficiency creates an imbalance where the non-enzymatic cyclization pathway predominates, resulting in overproduction of uroporphyrinogen I and its downstream metabolite coproporphyrinogen I [5].

The severity of clinical manifestations correlates directly with the degree of enzyme deficiency and consequent isomer imbalance. Patients with severe deficiency (less than 10% of normal activity) exhibit uroporphyrinogen I levels exceeding 90% of total uroporphyrinogen production, while those with milder deficiency (25-50% of normal activity) may remain asymptomatic carriers with intermediate isomer ratios [5] [23]. The coproporphyrin I to III ratio serves as a sensitive biochemical indicator for detecting heterozygous carriers of uroporphyrinogen III synthase gene mutations [22].

Mutations in the UROS gene encoding uroporphyrinogen III synthase have been identified in over 200 cases worldwide, with more than 35 different mutations documented [4] [23]. The most common mutation involves replacement of cysteine with arginine at position 73 (C73R), found in approximately one-third of all congenital erythropoietic porphyria cases [4]. These mutations typically alter the enzyme structure and function, reducing catalytic activity while maintaining normal protein levels, suggesting that the deficiency results from impaired enzyme function rather than reduced protein synthesis [4].

Cellular Compartmentalization Failures

Porphyrin accumulation in pathological states involves complex cellular compartmentalization failures that affect multiple organelles and tissue types. In congenital erythropoietic porphyria, uroporphyrin I accumulates preferentially in specific cellular compartments and tissues, including bone marrow, red blood cells, plasma, urine, teeth, and bones [24] [23]. This selective accumulation pattern reflects the unique physicochemical properties of uroporphyrin I, particularly its high negative charge and calcium-binding affinity [25].

The cellular localization of uroporphyrin I differs markedly from other porphyrins due to its charge characteristics and binding properties. Unlike protoporphyrin IX, which is primarily internalized and affects intracellular proteins, uroporphyrin I exhibits preferential binding to calcium-containing structures such as hydroxyapatite in bone matrix [24] [25]. This association with bone matrix causes uroporphyrin I to aggregate extracellular bone matrix proteins rather than intracellular components, leading to distinct pathological manifestations including bone fragility and developmental abnormalities [24].

The compartmentalization failures extend to multiple cellular systems, including disruption of protein turnover mechanisms. Porphyrin accumulation leads to aggregation of critical cellular components including proteasome subunits, autophagy machinery proteins, and cell cycle control proteins [26]. These aggregation events result in impaired protein degradation, disrupted cellular energy metabolism, and cell growth arrest, contributing to the complex pathophysiology observed in porphyria patients [26].

Endoplasmic reticulum stress activation represents another critical aspect of cellular compartmentalization failure. Accumulated porphyrins cause protein aggregation within the endoplasmic reticulum, leading to activation of the unfolded protein response and subsequent cellular dysfunction. This ER stress contributes to the reduced collagen biosynthesis and impaired cellular function characteristic of porphyria-associated tissue damage [26] [24].

Related CAS

607-14-7 (Parent)

Other CAS

68929-06-6

General Manufacturing Information

21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetrakis(carboxymethyl)-, hydrochloride (1:2): INACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types